molecular formula C15H22N2O2 B15059303 tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate

tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B15059303
M. Wt: 262.35 g/mol
InChI Key: XSHSRKVGVXUKPR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 2-(pyridin-4-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidinecarboxylates.

Scientific Research Applications

Chemistry: tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may also be used in the development of new drugs with potential therapeutic effects.

Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring and pyridine moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

  • tert-Butyl 4-(pyridin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Comparison: tert-Butyl 2-(pyridin-4-yl)piperidine-1-carboxylate is unique due to the position of the pyridine ring on the piperidine moiety. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 4-position pyridine ring may offer different binding affinities and selectivities compared to the 2-position pyridine ring in similar compounds.

Properties

IUPAC Name

tert-butyl 2-pyridin-4-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-5-4-6-13(17)12-7-9-16-10-8-12/h7-10,13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHSRKVGVXUKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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